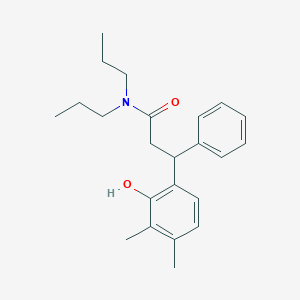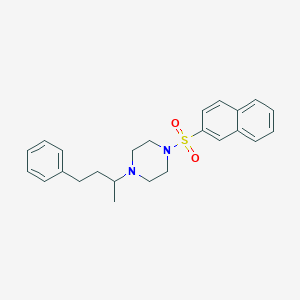![molecular formula C19H16Cl3N3O3 B3943938 1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine](/img/structure/B3943938.png)
1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine
説明
1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine, also known as CNPA, is a chemical compound that has gained attention due to its potential applications in scientific research. CNPA is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail.
科学的研究の応用
1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine has been used in various scientific research applications, such as studying the mechanism of action of certain enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as nitric oxide synthase and cyclooxygenase-2, which are involved in inflammation and pain. This compound has also been shown to modulate the activity of certain receptors, such as the serotonin 5-HT1A receptor, which is involved in anxiety and depression.
作用機序
The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine is related to its ability to interact with specific targets, such as enzymes and receptors. This compound can bind to the active site of enzymes, such as nitric oxide synthase and cyclooxygenase-2, and inhibit their activity. This compound can also bind to the orthosteric site of receptors, such as the serotonin 5-HT1A receptor, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its ability to inhibit the activity of certain enzymes and modulate the activity of certain receptors. This compound has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression.
実験室実験の利点と制限
One advantage of using 1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine in lab experiments is its specificity for certain targets, such as enzymes and receptors. This compound can be used to study the function of these targets in various biological systems. One limitation of using this compound in lab experiments is its potential toxicity and side effects. This compound should be used at appropriate concentrations and with proper safety precautions.
将来の方向性
There are several future directions for the use of 1-(2-chloro-6-nitrophenyl)-4-[3-(2,4-dichlorophenyl)acryloyl]piperazine in scientific research. One direction is to study the potential therapeutic applications of this compound in various diseases, such as arthritis, neuropathic pain, anxiety, and depression. Another direction is to develop more specific and potent derivatives of this compound that can be used as research tools and potential drugs. Finally, the potential toxicity and side effects of this compound should be further studied to ensure its safety in lab experiments and potential therapeutic applications.
特性
IUPAC Name |
(E)-1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3N3O3/c20-14-6-4-13(16(22)12-14)5-7-18(26)23-8-10-24(11-9-23)19-15(21)2-1-3-17(19)25(27)28/h1-7,12H,8-11H2/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBSXJPZPKDLMC-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-tert-butyl-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3943870.png)
![methyl 4-[5-(4-hydroxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B3943876.png)
![3-[(4-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B3943883.png)


![1-{[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetyl}pyrrolidine](/img/structure/B3943910.png)

![2-{[(methylamino)carbonyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B3943916.png)
![2-[2-(3-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3943921.png)
![4-fluoro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B3943924.png)
![4-{[(4-methylphenyl)amino]methylene}-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3943946.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3943950.png)